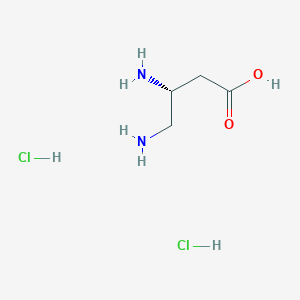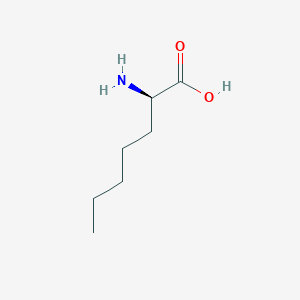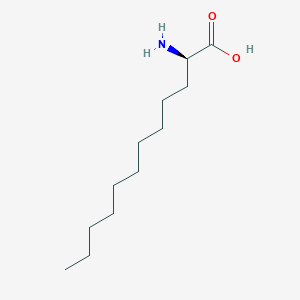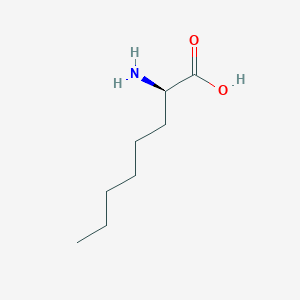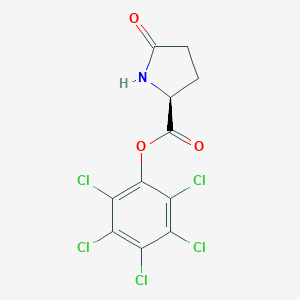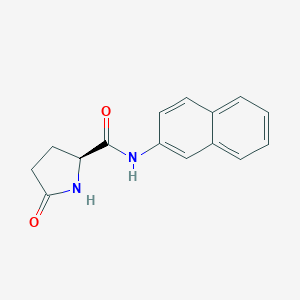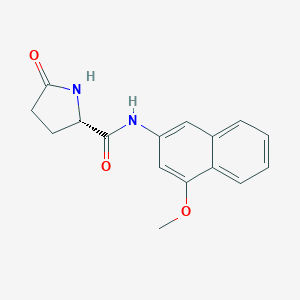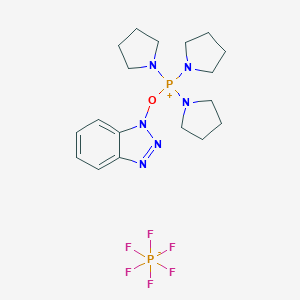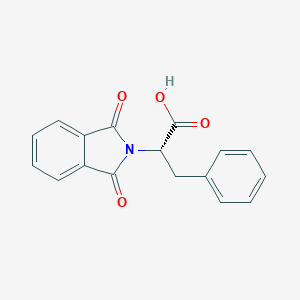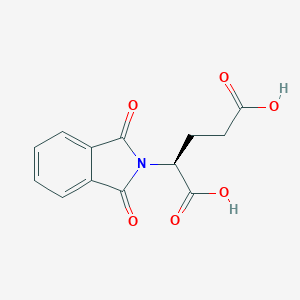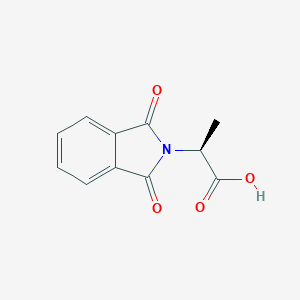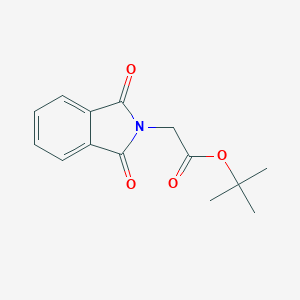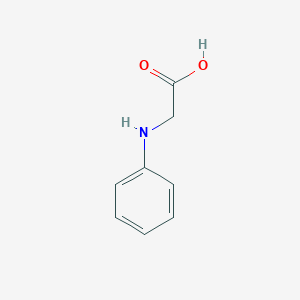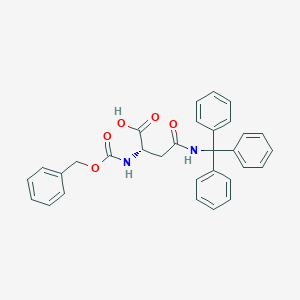
Z-Asn(trt)-OH
Overview
Description
Z-Asn(trt)-OH: Nα-benzyloxycarbonyl-L-asparagine trityl ester , is a protected amino acid derivative commonly used in peptide synthesis. The trityl (trt) group serves as a protecting group for the side chain amide of asparagine, while the benzyloxycarbonyl (Z) group protects the amino terminus. This compound is essential in solid-phase peptide synthesis, allowing for the selective deprotection and coupling of amino acids to form peptides.
Mechanism of Action
Target of Action
Z-Asn(trt)-OH, also known as N-α-Z-L-Asparagine, is primarily used in the synthesis of peptides . It’s a building block in the creation of larger peptide chains, and its primary targets are the peptide bonds that it helps form.
Mode of Action
This compound interacts with its targets through a process called peptide bond formation. This is a type of condensation reaction where a water molecule is released. In the case of this compound, it’s used to elongate peptide chains, such as in the synthesis of bovine pancreatic ribonuclease A .
Biochemical Pathways
This compound is involved in the biochemical pathway of protein synthesis. It’s used to build peptide chains, which are then folded into proteins. The proteins can then go on to perform a variety of functions in the body, from catalyzing reactions as enzymes, to providing structure as part of the cytoskeleton .
Pharmacokinetics
It would be metabolized by various enzymes, and any waste products would be excreted via the kidneys .
Result of Action
The result of this compound’s action is the formation of peptide bonds, leading to the creation of peptide chains. These chains can then be folded into functional proteins, which are crucial for nearly every biological process in the body .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the pH of the environment can affect the rate of peptide bond formation. Additionally, the presence of other molecules can either inhibit or promote the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Z-Asn(trt)-OH typically begins with L-asparagine.
Protection of the Amino Group: The amino group of L-asparagine is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate.
Protection of the Side Chain Amide: The side chain amide is protected by reacting the Z-protected asparagine with trityl chloride (trt-Cl) in the presence of a base like pyridine.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Systems: Automated peptide synthesizers and reactors are employed to ensure precision and efficiency.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are implemented to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Z-Asn(trt)-OH undergoes deprotection reactions to remove the protecting groups. The Z group is typically removed using hydrogenation with palladium on carbon (Pd/C) as a catalyst, while the trityl group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound participates in peptide coupling reactions, where the amino group of this compound is coupled with the carboxyl group of another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Hydrogenation: For Z group removal, hydrogen gas and palladium on carbon (Pd/C) are used.
Acidic Conditions: For trityl group removal, trifluoroacetic acid (TFA) is employed.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used for peptide coupling.
Major Products:
Deprotected Asparagine: Removal of the Z and trityl groups yields free L-asparagine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Asn(trt)-OH is widely used in the synthesis of peptides, allowing for the selective protection and deprotection of functional groups during the assembly of peptide chains.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.
Enzyme Inhibition Studies: Peptides containing this compound are used to investigate enzyme-substrate interactions and inhibition mechanisms.
Medicine:
Drug Development: Peptides synthesized using this compound are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications, including the development of diagnostic assays and vaccines.
Comparison with Similar Compounds
Z-Gln(trt)-OH: Nα-benzyloxycarbonyl-L-glutamine trityl ester, used for the protection of glutamine in peptide synthesis.
Z-Asp(OtBu)-OH: Nα-benzyloxycarbonyl-L-aspartic acid tert-butyl ester, used for the protection of aspartic acid.
Fmoc-Asn(trt)-OH: Nα-9-fluorenylmethoxycarbonyl-L-asparagine trityl ester, an alternative protecting group strategy using Fmoc instead of Z.
Uniqueness:
Protection Strategy: Z-Asn(trt)-OH offers a unique combination of Z and trityl protecting groups, providing selective protection for both the amino and side chain amide groups of asparagine.
Versatility: The compound is versatile in peptide synthesis, allowing for the efficient assembly of complex peptide chains with minimal side reactions.
Properties
IUPAC Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568889 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-57-9 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


